1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide is a chemical compound classified as a derivative of tetrahydropyrimidine. Its molecular formula is , and it is known for its diverse applications in chemical and biological research. This compound serves as a building block in the synthesis of more complex organic molecules and is studied for its potential biological activities, including interactions with enzymes and receptors in medicinal chemistry.
The synthesis of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide typically involves the reaction of 1-methyl-1,4,5,6-tetrahydropyrimidin-2-amine with hydrobromic acid. The reaction conditions are carefully controlled to ensure the formation of the hydrobromide salt. Common synthetic routes include:
The preparation often requires:
The molecular structure of 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.07 g/mol |
IUPAC Name | 1-methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide |
InChI | InChI=1S/C5H12N2.HBr/c1-8-4-2-3-7-5(8)6/h2-4H2,1H3,(H2,6,7) |
Canonical SMILES | CN1CCCN=C1N.HBr |
This structure highlights the cyclic nature of the compound and its functional groups that contribute to its reactivity and biological activity.
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide undergoes various chemical reactions:
The choice of reagents and conditions significantly affects the products formed. For example:
The mechanism of action for 1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide involves its interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways leading to various biological effects. Ongoing research aims to elucidate these pathways and identify precise molecular targets involved in its activity.
The compound exhibits typical properties associated with tetrahydropyrimidine derivatives:
Key chemical properties include:
Relevant data includes:
Property | Value |
---|---|
Melting Point | Approximately 200 °C |
Boiling Point | Not readily available |
These properties make it suitable for various applications in scientific research .
1-Methyl-1,4,5,6-tetrahydropyrimidin-2-amine hydrobromide has several applications across different fields:
This compound's versatility makes it valuable in both academic research and industrial applications .
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 72667-55-1
CAS No.: 137592-03-1
CAS No.: 17581-52-1